Physical and chemical properties of 3-(Aminomethyl)-3-(methylsulfanyl)pentane
Physical and chemical properties of 3-(Aminomethyl)-3-(methylsulfanyl)pentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Aminomethyl)-3-(methylsulfanyl)pentane, a unique aliphatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from authoritative chemical databases, predictive modeling, and extensive analysis of structurally related compounds. We present a plausible synthetic route, detailed protocols for its characterization, and an exploration of its potential applications, particularly in the realm of drug discovery. This document is intended to serve as a valuable resource for researchers and professionals working with novel chemical entities.
Introduction
3-(Aminomethyl)-3-(methylsulfanyl)pentane, also known by its IUPAC name 2-ethyl-2-methylsulfanylbutan-1-amine, is a fascinating small molecule that combines a sterically hindered primary amine with a thioether functionality. The presence of a quaternary carbon atom to which both the aminomethyl and methylsulfanyl groups are attached creates a unique three-dimensional structure that can be of significant interest in the design of novel bioactive molecules. The primary amine offers a site for further functionalization and potential salt formation, enhancing solubility, while the thioether group can participate in various chemical transformations and may influence the compound's metabolic profile and target-binding interactions.
This guide aims to provide a detailed understanding of this compound, covering its fundamental properties, a proposed synthetic pathway, a comprehensive characterization workflow, and a discussion of its potential as a building block in drug discovery and development.
Physicochemical Properties
While experimental data for 3-(Aminomethyl)-3-(methylsulfanyl)pentane is not extensively documented in publicly available literature, we can infer and predict its key physicochemical properties based on its structure and data from analogous compounds.
Structural and General Properties
| Property | Value | Source |
| IUPAC Name | 2-ethyl-2-methylsulfanylbutan-1-amine | PubChemLite[1] |
| CAS Number | 1354954-22-5 | NextSDS[2] |
| Molecular Formula | C₇H₁₇NS | PubChemLite[1] |
| Molecular Weight | 147.28 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 147.10817 Da | PubChemLite[1] |
| Predicted XlogP | 1.6 | PubChemLite[1] |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar compounds[3] |
Predicted Physical Properties
| Property | Predicted Value | Notes |
| Boiling Point | ~180-200 °C | Estimated based on the boiling points of structurally similar amines and thioethers. |
| Melting Point | Not Applicable (liquid at room temperature) | Similar unbranched amines and thioethers are liquids. |
| Density | ~0.9 - 1.0 g/mL | Inferred from related compounds. |
| Solubility | Soluble in organic solvents; sparingly soluble in water. | The presence of the amine group may impart some water solubility, especially at lower pH. |
Proposed Synthesis
A plausible synthetic route to 3-(Aminomethyl)-3-(methylsulfanyl)pentane can be envisioned starting from 3-pentanone. This multi-step synthesis would involve the creation of the quaternary carbon center followed by the introduction of the aminomethyl and methylsulfanyl groups.
Hypothetical Experimental Protocol
Step 1: Synthesis of 2-Amino-2-ethylbutanoic acid This can be achieved via a Strecker synthesis starting from 3-pentanone, potassium cyanide, and ammonium chloride, followed by hydrolysis of the resulting aminonitrile.
Step 2: Protection of the Amino Group The amino group of 2-amino-2-ethylbutanoic acid is protected, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-2-amino-2-ethylbutanoic acid.
Step 3: Reduction of the Carboxylic Acid The protected amino acid is then reduced to the corresponding amino alcohol, N-Boc-2-amino-2-ethylbutanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Step 4: Activation of the Hydroxyl Group The primary hydroxyl group of the amino alcohol is activated to create a good leaving group. This can be accomplished by converting it to a mesylate using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as triethylamine (Et₃N).
Step 5: Nucleophilic Substitution with a Thiolate The mesylate intermediate is then reacted with a nucleophilic sulfur source, such as sodium thiomethoxide (NaSMe), in a suitable polar aprotic solvent like DMF or THF. This Sₙ2 reaction will displace the mesylate group to form the thioether linkage, yielding N-Boc-3-(aminomethyl)-3-(methylsulfanyl)pentane.
Step 6: Deprotection of the Amino Group Finally, the Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to afford the final product, 3-(Aminomethyl)-3-(methylsulfanyl)pentane, likely as its corresponding salt.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show the following characteristic signals:
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-CH₂-NH₂ (Aminomethyl protons): A singlet or a multiplet around 2.5-3.0 ppm. The protons of the primary amine itself may appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
-S-CH₃ (Methylsulfanyl protons): A sharp singlet around 2.0-2.2 ppm.
-
-CH₂-CH₃ (Ethyl group methylene protons): A quartet around 1.5-1.7 ppm.
-
-CH₂-CH₃ (Ethyl group methyl protons): A triplet around 0.8-1.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display distinct signals for each carbon environment:
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Quaternary Carbon: A signal in the range of 40-50 ppm.
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-CH₂-NH₂ (Aminomethyl carbon): A signal around 45-55 ppm.
-
-S-CH₃ (Methylsulfanyl carbon): A signal around 15-20 ppm.
-
-CH₂-CH₃ (Ethyl group methylene carbons): Signals in the range of 25-35 ppm.
-
-CH₂-CH₃ (Ethyl group methyl carbons): Signals around 5-15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present:
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N-H Stretch (Primary Amine): Two characteristic medium-intensity peaks in the region of 3300-3400 cm⁻¹ are expected for the symmetric and asymmetric N-H stretching vibrations.[2][4]
-
N-H Bend (Primary Amine): A bending vibration is typically observed in the 1580-1650 cm⁻¹ region.[2]
-
C-H Stretch: Strong absorptions in the 2850-2970 cm⁻¹ range corresponding to the aliphatic C-H bonds.
-
C-N Stretch: A weak to medium absorption in the 1000-1250 cm⁻¹ region.[2]
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): Expected at m/z = 147.
-
Fragmentation Pattern: Common fragmentation pathways for aliphatic amines include alpha-cleavage, leading to the loss of an ethyl radical (M-29) or a propyl radical (M-43). Thioethers can also undergo characteristic fragmentations.
Reactivity and Chemical Properties
The chemical reactivity of 3-(Aminomethyl)-3-(methylsulfanyl)pentane is dictated by its two primary functional groups: the primary amine and the thioether.
-
Amine Reactivity: The primary amine is basic and will react with acids to form ammonium salts. It can also act as a nucleophile in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines.
-
Thioether Reactivity: The sulfur atom of the thioether is nucleophilic and can be oxidized to a sulfoxide and further to a sulfone using appropriate oxidizing agents.[5] Thioethers can also be alkylated to form sulfonium salts.
Potential Applications in Drug Discovery
The unique structural features of 3-(Aminomethyl)-3-(methylsulfanyl)pentane make it an attractive scaffold for the development of novel therapeutic agents.
-
Scaffold for Library Synthesis: The primary amine serves as a convenient handle for the attachment of various side chains and pharmacophores, enabling the rapid generation of a library of diverse compounds for high-throughput screening.
-
Modulation of Physicochemical Properties: The combination of a basic amine and a lipophilic thioether allows for the fine-tuning of a molecule's solubility, lipophilicity, and metabolic stability.
-
Bioisosteric Replacement: The sterically hindered neopentyl-like core could serve as a bioisostere for other bulky groups in known bioactive molecules, potentially leading to improved pharmacological profiles.
-
Potential for Novel Target Interactions: The thioether moiety can engage in specific interactions with biological targets, such as metal chelation or interactions with specific amino acid residues in a protein's binding pocket.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: Aliphatic amines are typically corrosive and can cause skin and eye irritation or burns.[1] Thioethers can have unpleasant odors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
3-(Aminomethyl)-3-(methylsulfanyl)pentane represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive theoretical framework for its properties, synthesis, and characterization, drawing upon established chemical principles and data from related compounds. The unique combination of a sterically hindered primary amine and a versatile thioether group suggests its potential as a valuable building block in the design and synthesis of novel molecules with applications in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing compound.
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